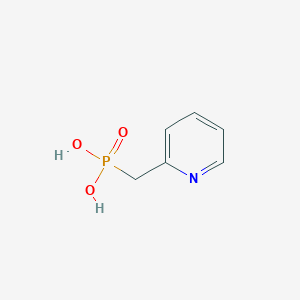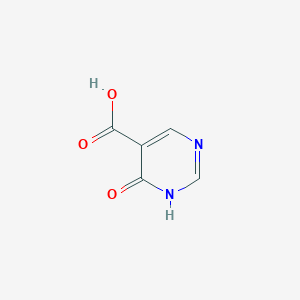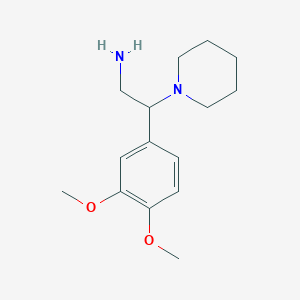
(Pyridin-2-Ylmethyl)phosphonic Acid
Descripción general
Descripción
(Pyridin-2-Ylmethyl)phosphonic Acid is a chemical compound with the molecular formula C6H8NO3P and a molecular weight of 173.11 . It appears as a solid at 20°C .
Molecular Structure Analysis
The molecular structure of (Pyridin-2-Ylmethyl)phosphonic Acid consists of 6 carbon atoms, 8 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 phosphorus atom .Aplicaciones Científicas De Investigación
Bioconjugation and Radiopharmaceuticals
[(Methyl-pyridin-2-ylmethyl-amino)-methyl]-phosphonic acid serves as a bifunctional chelator for the fac-[(99m)Tc(CO(3))]+ core, which can be linked to biomolecules via the formation of phosphonic acid esters. This compound has been successfully coupled to model alcohols and bioactive molecules like cobinamide, showing potential in medical imaging through biodistribution studies in mice with B16 melanoma, exhibiting fast clearance without specific tissue binding (Mundwiler et al., 2005).
Material Science and Conductivity
Novel self-doped polyanilines bearing phosphonic acid, such as poly(2-methoxyaniline-5-phosphonic acid) (PMAP), have been characterized for their thermostability, morphology, absorption, transparency, delocalization of polaron, doping efficiency, and chemical oxidation/reduction properties. These studies indicate PMAP's potential in creating highly transparent and conducting films, which are relevant for various material science applications, especially in electronics and nanotechnology (Abe et al., 2014).
Coordination Chemistry and Molecular Structure
(Pyridin-2-ylmethyl)phosphonic acid derivatives have been studied for their coordination abilities towards various metal ions. For instance, synthesis and characterization of metal phosphonates utilizing this ligand have led to the formation of complex structures, demonstrating the ligand's flexibility and its role in developing new materials with potential applications in catalysis, magnetic materials, and molecular recognition (Zavras et al., 2011).
Corrosion Inhibition
Phosphonic acid derivatives, including piperidin-1-yl-phosphonic acid (PPA) and (4-phosphono-piperazin-1-yl) phosphonic acid (PPPA), have been investigated for their effectiveness as corrosion inhibitors for iron in sodium chloride media. These studies suggest the potential of these compounds to form protective films on metal surfaces, thereby significantly reducing corrosion rates and offering a promising approach for protecting industrial and structural materials (Amar et al., 2006).
Safety And Hazards
Propiedades
IUPAC Name |
pyridin-2-ylmethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8NO3P/c8-11(9,10)5-6-3-1-2-4-7-6/h1-4H,5H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWCWWLEFNGDBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90508303 | |
| Record name | [(Pyridin-2-yl)methyl]phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90508303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Pyridin-2-Ylmethyl)phosphonic Acid | |
CAS RN |
80241-45-8 | |
| Record name | [(Pyridin-2-yl)methyl]phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90508303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Pyridin-2-ylmethyl)phosphonic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![11b-Methyl-1,2,5,6,11,11b-hexahydro-3H-indolizino[8,7-b]indol-3-one](/img/structure/B1316345.png)
![5,5'-Dichloro-4,4',7,7'-tetramethyl-3H,3'H-[2,2'-bibenzo[b]thiophenylidene]-3,3'-dione](/img/structure/B1316347.png)




![Imidazo[1,2-b]pyridazin-6-ol](/img/structure/B1316355.png)

![Benzene, [[(8-bromooctyl)oxy]methyl]-](/img/structure/B1316359.png)
